4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pyrrolopyrimidine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: A bromine atom at position 6, a cyano group at position 5, a methyl group at position 7, and a 1,5-dimethylpyrazole-4-ylamino moiety at position 2.
- Applications: Pyrrolopyrimidines are frequently explored as kinase inhibitors or antiparasitic agents due to their ability to mimic purine scaffolds .
Properties
IUPAC Name |
4-amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN8/c1-6-8(5-17-22(6)3)18-13-19-11(16)9-7(4-15)10(14)21(2)12(9)20-13/h5H,1-3H3,(H3,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOODFDWLMMRLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC2=NC(=C3C(=C(N(C3=N2)C)Br)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell types, mechanisms of action, and therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 435.28 g/mol
- Melting Point : 246-251 °C
- Functional Groups : Bromo, nitrile
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antitumor Activity : Preliminary in vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa cells at concentrations as low as 20 μg/mL, resulting in a reduction of cell viability by approximately 75.91% .
- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses. In vitro assays revealed that it could inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes. This suggests potential applications in treating autoimmune disorders .
- Antiviral Activity : The compound has been tested against human herpes virus type-1 (HHV-1), showing promising results in inhibiting viral replication in A-549 cell lines. This positions it as a candidate for further research into antiviral therapies .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, some proposed mechanisms include:
- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This is potentially mediated through the modulation of signaling proteins involved in apoptosis .
- Inhibition of Signaling Pathways : The compound appears to affect various signaling pathways that are crucial for cell survival and proliferation. For example, it may impact tumor necrosis factor α (TNF-α) production, which plays a critical role in inflammation and cancer progression .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound shares the pyrrolo[2,3-d]pyrimidine core with JU2 and the ribofuranosyl derivative , but differs in substituent complexity.
- The 1,5-dimethylpyrazole group in the target contrasts with the pyrrolidine (in ) or ribose (in ) moieties, impacting solubility and target selectivity.
- Pyrroloimidazole analogs (e.g., 14d ) exhibit divergent core structures but retain bromine and cyano groups, suggesting shared synthetic strategies.
Physicochemical Properties
Key Observations :
- The ribofuranosyl derivative has higher aqueous solubility due to its sugar moiety, whereas the target compound’s hydrophobicity may limit bioavailability.
- Compound 14d exhibits a higher molecular weight and melting point, attributed to its dual bromophenyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
